molecular formula C13H19N3O3S B6539847 N'-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060279-15-3

N'-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide

Cat. No. B6539847
CAS RN: 1060279-15-3
M. Wt: 297.38 g/mol
InChI Key: IZVYCMDUKQPTHZ-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide, commonly referred to as MTE, is an organic compound that is widely used in various scientific research applications. It is a derivative of morpholine and thiophene, two compounds that have been extensively studied for their potential as therapeutic agents. MTE has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, MTE has been studied for its potential to modulate the activity of several enzymes, receptors, and transporters.

Scientific Research Applications

MTE has been widely studied for its potential scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, which makes it a potentially useful compound for the treatment of various diseases. In addition, MTE has been studied for its potential to modulate the activity of several enzymes, receptors, and transporters. For example, MTE has been found to modulate the activity of the enzymes cyclooxygenase-2 and cyclooxygenase-1, as well as the receptors epidermal growth factor receptor and nuclear factor-kappa B. MTE has also been studied for its potential to reduce inflammation and oxidative stress, as well as its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of MTE is not fully understood. However, it is believed that MTE works by modulating the activity of several enzymes, receptors, and transporters. For example, MTE has been found to modulate the activity of the enzymes cyclooxygenase-2 and cyclooxygenase-1, as well as the receptors epidermal growth factor receptor and nuclear factor-kappa B. In addition, MTE has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells.
Biochemical and Physiological Effects
MTE has been found to possess a wide range of biochemical and physiological effects. For example, MTE has been found to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. In addition, MTE has been found to modulate the activity of several enzymes, receptors, and transporters. For example, MTE has been found to modulate the activity of the enzymes cyclooxygenase-2 and cyclooxygenase-1, as well as the receptors epidermal growth factor receptor and nuclear factor-kappa B.

Advantages and Limitations for Lab Experiments

MTE has several advantages and limitations for lab experiments. One of the major advantages of MTE is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, MTE is relatively stable and has a long shelf life, which makes it an ideal compound for lab experiments. However, MTE has several limitations as well. For example, MTE is a relatively expensive compound, which can limit its use in certain types of experiments. In addition, MTE is sensitive to light and heat, which can make it difficult to store and transport.

Future Directions

Due to its wide range of potential applications, there are many potential future directions for research on MTE. One potential direction is the development of new synthesis methods for MTE. In addition, further research is needed to better understand the mechanism of action of MTE, as well as its biochemical and physiological effects. Furthermore, further research is needed to investigate the potential therapeutic applications of MTE, as well as its potential to modulate the activity of various enzymes, receptors, and transporters. Finally, further research is needed to investigate the potential side effects of MTE, as well as its potential toxicity.

Synthesis Methods

MTE can be synthesized through a two-step process. The first step involves the reaction of morpholine with thiophene-3-sulfonyl chloride in the presence of triethylamine. This reaction yields the desired product, N-[2-(morpholin-4-yl)ethyl]-N-[(thiophen-3-yl)methyl]ethanediamide. The second step involves the reduction of the sulfonyl chloride group to a sulfonate group, which can be achieved through the use of sodium borohydride. This two-step synthesis method has been widely used for the synthesis of MTE, and it is considered to be a relatively simple and efficient method.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c17-12(13(18)15-9-11-1-8-20-10-11)14-2-3-16-4-6-19-7-5-16/h1,8,10H,2-7,9H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVYCMDUKQPTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-morpholinoethyl)-N2-(thiophen-3-ylmethyl)oxalamide

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